4-Pentyltetrahydro-2H-thiopyran

Description

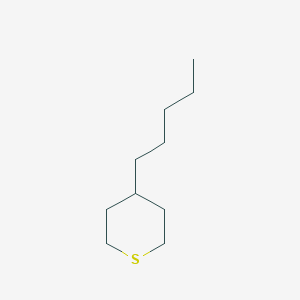

Structure

2D Structure

3D Structure

Properties

CAS No. |

65865-32-9 |

|---|---|

Molecular Formula |

C10H20S |

Molecular Weight |

172.33 g/mol |

IUPAC Name |

4-pentylthiane |

InChI |

InChI=1S/C10H20S/c1-2-3-4-5-10-6-8-11-9-7-10/h10H,2-9H2,1H3 |

InChI Key |

ZYTCRNBZSACMIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCSCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Pentyltetrahydro 2h Thiopyran and Its Functionalized Analogues

Strategies for Tetrahydrothiopyran (B43164) Ring Formation

The construction of the tetrahydrothiopyran ring can be achieved through several robust synthetic methodologies, including intramolecular cyclization reactions, intermolecular thioether formation, and ring-closing metathesis.

Intramolecular Cyclization Reactions Involving Sulfur-Containing Precursors

Intramolecular cyclization is a powerful strategy for the formation of the tetrahydrothiopyran ring. This approach typically involves the use of a linear precursor containing a sulfur nucleophile and a suitable electrophilic center, positioned to favor a 6-exo-trig or 6-exo-tet cyclization pathway.

One common method involves the Dieckmann condensation of diesters containing a sulfur atom. For instance, dimethyl 3,3'-thiobispropanoate can be treated with a base like sodium methoxide (B1231860) to induce an intramolecular cyclization, forming a β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate yield tetrahydro-4H-thiopyran-4-one, a key precursor for 4-pentyltetrahydro-2H-thiopyran. researchgate.netresearchgate.net

Another approach is the thia-Prins cyclization, which involves the reaction of a homoallylic sulfide (B99878) with an aldehyde or ketone in the presence of a Lewis acid. This reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by the internal alkene to form the six-membered ring. The thia-Prins cyclization can be highly diastereoselective, offering control over the stereochemistry of the resulting tetrahydrothiopyran. researchgate.net

Furthermore, intramolecular hydrothiolation of unsaturated thiols provides a direct route to the tetrahydrothiopyran ring. This can be achieved through radical or transition-metal-catalyzed processes.

Table 1: Representative Intramolecular Cyclization Reactions for Tetrahydrothiopyran Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Dimethyl 3,3'-thiobispropanoate | 1. NaOMe, THF, reflux; 2. 10% aq. H2SO4, reflux | Tetrahydro-4H-thiopyran-4-one | >75 | researchgate.netresearchgate.net |

| (E)-Ethyl 3-((4-phenylbut-3-yn-1-yl)thio)acrylate | TMSOTf, CHCl3, 0 °C to rt | Ethyl 4-(phenyl(trimethylsilyl)methylene)-3,4-dihydro-2H-thiopyran-3-carboxylate | 77 | researchgate.net |

Intermolecular Thioether Formation for Heterocyclic Ring Construction

The intermolecular formation of two C-S bonds is another effective strategy for constructing the tetrahydrothiopyran ring. A classic example is the reaction of a 1,5-dihaloalkane with a sulfur source, such as sodium sulfide. This double nucleophilic substitution reaction directly yields the saturated heterocyclic ring.

A variation of this approach involves the conjugate addition of hydrogen sulfide or a thiol to a divinyl ketone or a related Michael acceptor. For example, the reaction of dicinnamylacetone with hydrogen sulfide has been used to synthesize a substituted tetrahydrothiopyran-4-one (B549198). researchgate.net

Table 2: Intermolecular Thioether Formation for Tetrahydrothiopyran Synthesis

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,5-Dibromopentane | Sodium sulfide | Ethanol, reflux | Tetrahydro-2H-thiopyran | - | General Method |

| Dicinnamylacetone | Hydrogen sulfide | - | cis-2r,6c-distyryltetrahydrothiopyran-4-one | - | researchgate.net |

Ring-Closing Metathesis Approaches for Saturated Sulfur Heterocycles

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of carbo- and heterocycles, including sulfur-containing rings. researchgate.netnih.govthieme-connect.de This reaction involves the intramolecular metathesis of a diene precursor catalyzed by a transition metal complex, typically a ruthenium-based catalyst such as Grubbs' or Hoveyda-Grubbs' catalysts. thieme-connect.debeilstein-journals.org

For the synthesis of a tetrahydrothiopyran derivative, a suitable acyclic diene containing a sulfur atom in the backbone is required. The RCM reaction proceeds to form a dihydrothiopyran, which can then be readily hydrogenated to the corresponding saturated tetrahydrothiopyran. The tolerance of modern RCM catalysts to various functional groups makes this a highly attractive strategy. researchgate.netresearchgate.net

For instance, a diallyl sulfide derivative can be subjected to RCM to form a 3,6-dihydro-2H-thiopyran. Subsequent reduction of the double bond would furnish the tetrahydrothiopyran ring. The position of the substituents on the diene precursor determines the substitution pattern of the final heterocyclic product.

Table 3: Ring-Closing Metathesis for the Synthesis of Dihydro-2H-thiopyrans

| Starting Material | Catalyst | Solvent, Conditions | Product | Yield (%) | Reference |

| Diallyl sulfide derivative | Grubbs' I or II catalyst | CH2Cl2, reflux | 3,6-Dihydro-2H-thiopyran derivative | - | thieme-connect.de |

| 5-(Allyloxy)nona-2,7-diyne | Grubbs' II catalyst | CH2Cl2 | 2-(Hex-2-yn-1-yl)-4-(pent-1-en-2-yl)-3,6-dihydro-2H-pyran | 95 | beilstein-journals.org |

Regioselective Introduction of the Pentyl Side Chain at the C4 Position

The introduction of the pentyl side chain at the C4 position of the tetrahydrothiopyran ring is most commonly achieved by leveraging the reactivity of a carbonyl group at this position. Therefore, tetrahydro-4H-thiopyran-4-one is a pivotal intermediate. researchgate.netsigmaaldrich.com

Direct Alkylation and Cross-Coupling Methodologies

Direct alkylation of the enolate of tetrahydro-4H-thiopyran-4-one with a pentyl halide is a straightforward approach to introduce the pentyl group at an adjacent carbon (C3 or C5). However, achieving selective C4-alkylation is challenging due to the inherent reactivity of the α-positions.

Cross-coupling reactions offer a more controlled method for introducing the pentyl group. For instance, a 4-halotetrahydrothiopyran derivative could be coupled with a pentyl-organometallic reagent in a transition-metal-catalyzed reaction. However, the synthesis of the required 4-halotetrahydrothiopyran can be challenging.

A more viable strategy involves the use of tetrahydro-4H-thiopyran-4-one as a precursor. For example, a Grignard reaction with pentylmagnesium bromide would install the pentyl group at the C4 position, yielding a tertiary alcohol. researchgate.netchemrxiv.org

Table 4: Grignard Reaction on Tetrahydro-4H-thiopyran-4-one

| Starting Material | Grignard Reagent | Solvent, Conditions | Product | Yield (%) | Reference |

| Tetrahydro-4H-thiopyran-4-one | Pentylmagnesium bromide | Anhydrous THF, 0 °C to rt | This compound-4-ol | - | researchgate.netchemrxiv.org |

Functional Group Interconversions Leading to the Pentyl Moiety

Functional group interconversions provide a versatile pathway to the desired this compound, starting from the readily available tetrahydro-4H-thiopyran-4-one.

A prominent example is the Wittig reaction, where the ketone is reacted with a pentyl-derived phosphorus ylide, such as pentyltriphenylphosphonium bromide, to form 4-pentylidenetetrahydro-2H-thiopyran. organic-chemistry.org This exocyclic double bond can then be selectively hydrogenated using standard catalytic hydrogenation conditions (e.g., H2, Pd/C) to afford this compound.

Alternatively, the tertiary alcohol obtained from the Grignard reaction described in section 2.2.1 can undergo dehydration to form an alkene, followed by hydrogenation. However, the Wittig approach is often more direct.

Table 5: Wittig Reaction and Subsequent Hydrogenation

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| Tetrahydro-4H-thiopyran-4-one | 1. Pentyltriphenylphosphonium bromide, n-BuLi, THF; 2. H2, Pd/C, Ethanol | This compound | - | organic-chemistry.org |

Stereocontrolled Introduction of the Pentyl Group

The precise installation of the pentyl group at the C4 position of the tetrahydro-2H-thiopyran ring with stereocontrol is a critical step in the synthesis of specific stereoisomers of this compound. While literature directly addressing this specific molecule is scarce, established methodologies in heterocyclic chemistry can be applied to achieve this transformation. Key strategies include nucleophilic conjugate additions to α,β-unsaturated thiopyran precursors and stereoselective alkylation techniques.

One of the most effective methods for introducing an alkyl substituent at the β-position of a carbonyl system is through a 1,4-conjugate addition. For the synthesis of this compound, this would typically involve the reaction of a pentyl-containing nucleophile with a suitable α,β-unsaturated acceptor, such as tetrahydro-4H-thiopyran-4-one. The use of organocuprates, like lithium dipentylcuprate, is a well-established method for such transformations, often favoring the desired 1,4-addition over direct 1,2-addition to the carbonyl group. The stereochemical outcome of this addition can be influenced by the existing stereocenters on the thiopyran ring or by the use of chiral ligands.

Another powerful strategy for stereocontrolled C-C bond formation is the lithiation-borylation reaction sequence. This methodology allows for the homologation of organoboron compounds with high stereocontrol. In a hypothetical application to this synthesis, a suitably protected thiopyran derivative could be functionalized with a boronic ester. Subsequent reaction with a pentyl-containing carbenoid, followed by a 1,2-metalate rearrangement, would install the pentyl group. The stereochemistry of this process is often highly predictable and controllable, making it a valuable tool for complex natural product synthesis.

Furthermore, the alkylation of pre-formed enolates of tetrahydrothiopyran-4-one derivatives offers another route. Generating a specific enolate (kinetic vs. thermodynamic) and trapping it with a pentyl electrophile (e.g., pentyl iodide or bromide) can introduce the desired substituent. The stereoselectivity of this alkylation can be directed by chiral auxiliaries attached to the thiopyran ring or by using chiral bases. For instance, alkylation of 3-allyloxycarbonyl-4-thianone followed by deallyloxycarbonylation is a known method for preparing 3-alkyl-4-thianones, which could be adapted for 4-substitution. researchgate.net

Diastereoselective and Enantioselective Synthesis of this compound Isomers

Achieving control over the multiple stereocenters of this compound requires sophisticated asymmetric synthetic strategies. These methods are essential for producing specific, optically pure isomers for various applications.

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, after which they can be removed. elsevierpure.com For the synthesis of chiral this compound, an auxiliary could be attached to a thiopyran precursor to control the facial selectivity of key transformations. For example, a chiral auxiliary-mediated conjugate addition of a pentyl nucleophile to an α,β-unsaturated thiopyranone could establish the stereocenter at the C4 position. Alternatively, a chiral auxiliary could guide the stereoselective reduction of a ketone or a double bond.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.comnih.gov Chiral thioureas, prolines, and their derivatives are effective organocatalysts for a wide range of transformations. nih.govsciforum.net An organocatalytic formal thio [3+3] cycloaddition has been developed to create chiral 3,4-dihydro-2H-thiopyran scaffolds, which could serve as precursors to the target molecule. acs.org In such a scenario, a chiral amine or thiourea (B124793) catalyst could activate an α,β-unsaturated aldehyde to react with a sulfur-containing nucleophile, proceeding through a cascade of reactions to form the thiopyran ring with high enantioselectivity. The subsequent reduction of the remaining unsaturation would yield the desired chiral tetrahydro-2H-thiopyran.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and reduction are among the most efficient methods for creating stereocenters. mdpi.com To synthesize enantiomerically enriched this compound, a precursor containing a double bond or a ketone could be subjected to asymmetric reduction.

For instance, a 4-pentyl-dihydro-2H-thiopyran could be hydrogenated using a chiral transition-metal catalyst, such as those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands. mdpi.com The choice of ligand is crucial for achieving high enantioselectivity. While direct hydrogenation of thiopyran systems can be challenging, similar strategies have been successfully applied to other heterocycles like morpholines and tetrahydroisoquinolines, demonstrating the potential of this approach. mdpi.com

Alternatively, the asymmetric reduction of a prochiral ketone, such as 4-pentyltetrahydrothiopyran-4-one, can establish a chiral hydroxyl group. Catalytic systems like Corey-Bakshi-Shibata (CBS) reagents are highly effective for the enantioselective reduction of ketones to alcohols. nih.gov The resulting chiral alcohol can then be further manipulated or deoxygenated if the parent, non-hydroxylated thiopyran is the target.

Separation Techniques for Chiral Discrimination

When an asymmetric synthesis yields a mixture of stereoisomers (enantiomers or diastereomers), separation techniques are required to isolate the desired pure isomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. This technique uses a stationary phase that is itself chiral. The differing interactions between the enantiomers of the analyte and the chiral stationary phase lead to different retention times, allowing for their separation. This method is widely used for resolving racemic mixtures of chiral compounds. nih.gov

Enzymatic resolution is another effective strategy that leverages the high stereospecificity of enzymes. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic this compound-ol, allowing for the easy separation of the acylated product from the unreacted alcohol. This method is valued for its often high enantioselectivity and environmentally benign reaction conditions.

Derivatization Strategies for Structural Diversification and Library Generation

Controlled Oxidation Reactions of the Sulfur Atom (e.g., Sulfoxides, Sulfones)

The sulfur atom in the tetrahydro-2H-thiopyran ring is a key site for functionalization, allowing for the generation of derivatives with altered physicochemical and biological properties. Controlled oxidation of the sulfide to the corresponding sulfoxide (B87167) (a chiral center) and sulfone (achiral at sulfur) is a common and important derivatization strategy.

The synthesis of sulfoxides from sulfides requires careful control of the oxidizing agent to avoid over-oxidation to the sulfone. The oxidation of the sulfur atom creates a new stereocenter, meaning the oxidation of a chiral thiopyran can lead to a mixture of diastereomers. Diastereoselective oxidation can be achieved by using specific reagents or by substrate control where existing stereocenters in the molecule direct the approach of the oxidant. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) at low temperatures or Davis's oxaziridine (B8769555) are known to be effective for this transformation. nih.gov The use of Davis's oxaziridine is particularly advantageous due to its high chemoselectivity, allowing for the selective oxidation of sulfur even in the presence of other sensitive functional groups. nih.gov

The synthesis of sulfones is more straightforward as it typically involves using an excess of a strong oxidizing agent, which drives the reaction to the highest oxidation state. nih.gov Common reagents for this transformation include hydrogen peroxide in acetic acid or an excess of mCPBA. nih.gov For instance, the oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones to their corresponding sulfones has been successfully achieved using peracetic acid. nih.gov A two-step approach, where the sulfide is first oxidized to the sulfoxide and then further oxidized to the sulfone, can sometimes provide better yields and cleaner reactions, especially for sensitive substrates. nih.gov

Below is a table summarizing potential oxidation reactions for a generic this compound.

| Target Derivative | Typical Reagent | Key Reaction Conditions | Potential Outcome/Notes |

|---|---|---|---|

| This compound-1-oxide (Sulfoxide) | meta-Chloroperoxybenzoic acid (mCPBA) | 1 equivalent, low temperature (e.g., -78°C to 0°C), in CH₂Cl₂ | Creates a new stereocenter at the sulfur atom, potentially forming two diastereomers. Diastereoselectivity depends on existing stereocenters. |

| This compound-1-oxide (Sulfoxide) | Davis's oxaziridine | Stoichiometric amount, -78°C to 0°C | Highly chemoselective for sulfur oxidation. Less hazardous than other peroxy-acids. |

| This compound-1,1-dione (Sulfone) | meta-Chloroperoxybenzoic acid (mCPBA) | >2 equivalents, room temperature, in CH₂Cl₂ | Drives oxidation to the highest state. The sulfur atom in the sulfone is achiral. |

| This compound-1,1-dione (Sulfone) | Hydrogen Peroxide (H₂O₂) / Acetic Acid (AcOH) | Excess H₂O₂ in AcOH, room temperature or gentle heating | A classic and effective method for sulfone synthesis. |

Functionalization at Other Ring Positions and the Pentyl Side Chain

The strategic functionalization of the tetrahydro-2H-thiopyran ring, beyond the positions adjacent to the sulfur atom, alongside modifications of the 4-pentyl side chain, significantly broadens the molecular diversity achievable from this compound. These modifications are pivotal for exploring the structure-activity relationships of its derivatives in various applications. Methodologies for such transformations often involve C-H activation, free radical reactions, or the introduction of functional groups that can serve as handles for further chemical evolution.

Functionalization of the C-H bonds at positions 2, 3, 5, and 6 of the tetrahydro-2H-thiopyran ring, as well as on the pentyl side chain, presents a formidable challenge due to their lower reactivity compared to the alpha-positions. However, advances in catalysis have provided pathways to address this. Transition metal-catalyzed C-H functionalization, for instance, offers a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds. Catalysts based on rhodium and palladium have shown promise in directing the functionalization of saturated heterocycles, often guided by the inherent conformational biases of the ring or by directing groups. While specific examples for this compound are not abundant in the literature, the principles established for similar saturated heterocycles, such as piperidines and tetrahydropyrans, can be extrapolated. For example, rhodium(I)-catalyzed C-H activation sequences have been effectively used for the convergent synthesis of diverse tetrahydropyridines, suggesting potential applicability to thiopyran systems.

The pentyl side chain itself is a viable site for functionalization. Standard alkane functionalization chemistries, including photochemical and radical-mediated processes, can be employed. For instance, selective halogenation of the pentyl chain can be achieved under controlled conditions, providing a precursor for a variety of subsequent transformations.

Halogenation and Subsequent Cross-Coupling Chemistry

Halogenation of the this compound scaffold is a critical step for enabling a wide array of cross-coupling reactions, which are fundamental for the synthesis of complex analogues. The introduction of a halogen atom (Cl, Br, I) creates a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling protocols.

Halogenation:

The regioselectivity of halogenation on the tetrahydro-2H-thiopyran ring is influenced by the reaction conditions and the nature of the halogenating agent. While direct halogenation of saturated rings can be challenging and may lead to a mixture of products, modern synthetic methods offer greater control. For instance, regioselective halogenation at specific positions can be achieved through substrate-directing groups or by exploiting subtle differences in C-H bond reactivity.

In the absence of directing groups, free-radical halogenation might lead to a mixture of isomers, with the distribution depending on the stability of the resulting carbon radicals. Alternatively, the synthesis of specifically halogenated thiopyrans can be achieved from halogenated precursors prior to ring formation. For instance, the use of halogen-substituted starting materials in the synthesis of tetrahydropyran (B127337) and tetrahydrofuran (B95107) acetals has been demonstrated to control the position of the halogen atom. A similar strategy could be envisioned for the synthesis of halogenated this compound.

Cross-Coupling Chemistry:

Once halogenated, the resulting halo-4-pentyltetrahydro-2H-thiopyrans can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures.

Notable cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated thiopyran with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds.

Stille Coupling: This reaction pairs the halogenated thiopyran with an organotin reagent. The Stille coupling is known for its tolerance of a wide range of functional groups.

Heck Coupling: In the Heck reaction, the halogenated thiopyran is coupled with an alkene to form a substituted alkene product.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the halogenated thiopyran and a terminal alkyne.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the halogenated thiopyran with an amine.

The success of these cross-coupling reactions often depends on the choice of the palladium catalyst, ligands, base, and reaction conditions. The development of sophisticated phosphine ligands has been instrumental in expanding the scope and efficiency of these transformations, particularly for challenging substrates like alkyl halides.

The following table provides a hypothetical overview of potential cross-coupling reactions starting from a halogenated this compound derivative, illustrating the potential for generating a diverse library of functionalized analogues.

| Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand System (Example) | Potential Product |

| 2-Bromo-4-pentyltetrahydro-2H-thiopyran | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Phenyl-4-pentyltetrahydro-2H-thiopyran |

| 3-Iodo-4-pentyltetrahydro-2H-thiopyran | Tributyl(vinyl)stannane | Stille | PdCl₂(PPh₃)₂ | 3-Vinyl-4-pentyltetrahydro-2H-thiopyran |

| 4-(1-Bromopentyl)tetrahydro-2H-thiopyran | Styrene | Heck | Pd(OAc)₂ / P(o-tolyl)₃ | 4-(1-Styrylpentyl)tetrahydro-2H-thiopyran |

| 2-Chloro-4-pentyltetrahydro-2H-thiopyran | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2-(Phenylethynyl)-4-pentyltetrahydro-2H-thiopyran |

| 3-Bromo-4-pentyltetrahydro-2H-thiopyran | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 3-Morpholino-4-pentyltetrahydro-2H-thiopyran |

This strategic combination of halogenation and cross-coupling chemistry provides a robust platform for the synthesis of a wide range of novel this compound derivatives with tailored properties.

Comprehensive Structural Elucidation and Conformational Analysis of 4 Pentyltetrahydro 2h Thiopyran

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational isomers of 4-Pentyltetrahydro-2H-thiopyran. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the well-understood spectral regions of its constituent functional groups and data from analogous molecules like tetrahydro-2H-thiopyran.

The vibrational modes of this compound are dominated by the contributions from the pentyl group and the tetrahydro-2H-thiopyran ring. The C-H stretching vibrations of the pentyl chain and the thiopyran ring are expected to appear in the 2800-3000 cm⁻¹ region of both IR and Raman spectra. Specifically, the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups will be prominent.

The C-S bond of the thiopyran ring gives rise to characteristic vibrations, typically in the 600-800 cm⁻¹ range. These modes are often weak in the IR spectrum but can be more intense in the Raman spectrum. The conformational state of the thiopyran ring, whether in a chair or a twist-boat conformation, can influence the exact frequencies and intensities of these and other skeletal vibrations.

Table 1: Predicted Diagnostic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Alkyl C-H | Asymmetric Stretch | 2950 - 2970 | Strong | Strong |

| Alkyl C-H | Symmetric Stretch | 2850 - 2870 | Strong | Strong |

| CH₂ | Scissoring | 1450 - 1470 | Medium | Medium |

| CH₃ | Umbrella Bending | 1370 - 1380 | Medium | Weak |

| C-S | Stretch | 600 - 800 | Weak-Medium | Medium-Strong |

| Ring Vibrations | Skeletal Modes | 800 - 1200 | Medium | Medium |

Note: These are predicted values based on group frequencies and data for analogous compounds. Actual experimental values may vary.

Conformational insights can be gleaned from the low-frequency region of the Raman spectrum, where vibrations corresponding to the entire molecular skeleton are found. Different conformers would exhibit distinct spectral patterns in this "fingerprint" region. Computational studies on the parent tetrahydro-2H-thiopyran can provide a theoretical basis for assigning these conformational-sensitive bands.

X-ray Crystallography for Solid-State Structure Determination (if crystalline forms are obtained)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For this compound to be analyzed by this technique, it must first be obtained in a crystalline form.

Assuming a crystalline sample can be produced, X-ray diffraction analysis would reveal the precise conformation of the tetrahydro-2H-thiopyran ring and the orientation of the pentyl substituent. In related saturated six-membered heterocycles, the chair conformation is generally the most stable. acs.org For 4-substituted thiacyclohexanes, the substituent (in this case, the pentyl group) would preferentially occupy the equatorial position to minimize steric hindrance. libretexts.org

A single crystal X-ray diffraction study on a related 4H-thiopyran derivative has shown that the thiopyran ring can adopt a boat conformation. Current time information in Bangalore, IN. However, for a saturated system like this compound, the chair conformation is more likely. The presence of the sulfur atom, with its larger atomic radius and different bond lengths compared to carbon, will lead to a slight distortion of the ideal chair geometry.

Table 2: Hypothetical Crystallographic Data for this compound (Chair Conformation)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (for a racemic mixture) |

| Ring Conformation | Chair |

| Pentyl Group Orientation | Equatorial |

| C-S Bond Length | ~1.82 Å |

| C-C Bond Length (ring) | ~1.53 - 1.54 Å |

| C-S-C Bond Angle | ~97° |

| C-C-C Bond Angle (ring) | ~111° - 113° |

Note: These are hypothetical values based on known structures of similar compounds and are subject to experimental verification.

The crystallographic data would also elucidate the nature of intermolecular interactions in the crystal lattice, such as van der Waals forces, which would influence the packing of the molecules.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

The presence of a stereocenter at the C4 position of the tetrahydro-2H-thiopyran ring means that this compound can exist as a pair of enantiomers (R and S). The separation and quantification of these stereoisomers are crucial for understanding their distinct properties and for ensuring the purity of a single enantiomer.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral chromatography is the method of choice for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent.

Chiral Gas Chromatography (GC): For GC separation, the enantiomers of this compound could be resolved on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. spectrumchemical.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers a wider variety of chiral stationary phases, including polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are known for their broad applicability in separating enantiomers. mdpi.comdoi.org A normal-phase or reversed-phase method could be developed. The choice of mobile phase, typically a mixture of alkanes and an alcohol for normal phase or acetonitrile/water or methanol/water for reversed phase, would be optimized to achieve the best resolution. sigmaaldrich.com

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (if chromophore is present) or Refractive Index (RI) |

| Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Note: This is an illustrative method and would require experimental optimization.

Diastereomer Resolution and Quantification

An alternative to direct enantiomeric separation is the formation of diastereomers. This involves reacting the racemic mixture of this compound with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional, non-chiral chromatography (GC or HPLC). chemistryschool.net After separation, the individual diastereomers can be cleaved to yield the pure enantiomers.

For example, if a suitable functional group is present or can be introduced on the thiopyran ring or the pentyl chain, reaction with a chiral acid like Mosher's acid would produce diastereomeric esters. These could then be separated and quantified using standard chromatographic techniques. The relative peak areas would correspond to the ratio of the diastereomers in the mixture.

Reactivity and Mechanistic Investigations of 4 Pentyltetrahydro 2h Thiopyran

Reactions Involving the Sulfur Heteroatom

The sulfur atom in the 4-pentyltetrahydro-2H-thiopyran ring is a key center of reactivity due to its lone pairs of electrons, making it both nucleophilic and susceptible to electrophilic attack and oxidation.

The sulfur atom in the tetrahydrothiopyran (B43164) ring possesses two lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is generally greater than that of the oxygen atom in the analogous tetrahydro-pyran due to sulfur's larger size and more polarizable electron cloud. aminer.orgrsc.orgorganic-chemistry.orgwikipedia.org As a result, the sulfur atom readily reacts with a variety of electrophiles.

One of the most common reactions is the S-alkylation with alkyl halides to form ternary sulfonium (B1226848) salts. aminer.orgrsc.orgwikipedia.org This reaction proceeds via an SN2 mechanism. The reactivity of the sulfur atom can also be seen in its oxidation to form sulfoxides and sulfones. These oxidations can be achieved using various oxidizing agents, such as hydrogen peroxide or peracids. wikipedia.org The electron-donating nature of the pentyl group at the C-4 position may slightly enhance the nucleophilicity of the sulfur atom compared to the unsubstituted tetrahydrothiopyran.

Table 1: Representative Reactions at the Sulfur Heteroatom

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide (CH₃I) | 1-Methyl-4-pentyltetrahydro-2H-thiopyran-1-ium iodide | S-Alkylation (Sulfonium Salt Formation) |

| This compound | Hydrogen Peroxide (H₂O₂) | This compound 1-oxide | S-Oxidation (Sulfoxide Formation) |

| This compound | Peroxyacetic acid (CH₃CO₃H) | This compound 1,1-dioxide | S-Oxidation (Sulfone Formation) |

Ring-Opening Reactions with Nucleophiles and Electrophiles

Ring-opening of the tetrahydrothiopyran ring is less common than for its oxygen-containing counterpart, tetrahydrofuran (B95107), but can be induced under specific conditions, typically involving strong electrophiles or nucleophiles. Acid-catalyzed ring-opening can occur through protonation of the sulfur atom, which makes the adjacent carbon atoms more susceptible to nucleophilic attack. mdpi.com For instance, treatment with a strong acid in the presence of a nucleophile could lead to the cleavage of a C-S bond.

Another potential pathway for ring-opening involves the formation of a sulfonium salt, which can then undergo elimination or substitution reactions that may lead to ring cleavage. For example, exhaustive methylation followed by treatment with a strong base (Hofmann elimination) could potentially induce ring-opening, although this is more established for nitrogen heterocycles. Studies on related dihydropyrans have shown that electrophilic ring-opening can be achieved with thiols, suggesting that similar reactivity might be possible for tetrahydrothiophenes under appropriate conditions. nih.gov

Chemical Transformations of the Tetrahydrothiopyran Ring System

Beyond reactions at the sulfur atom, the tetrahydrothiopyran ring itself can undergo transformations such as hydrogenation and dehydrogenation, as well as functionalization at its carbon atoms.

This compound can be synthesized via the hydrogenation of the corresponding aromatic precursor, 4-pentylthiophene. This reaction is typically carried out using heterogeneous catalysts, such as ruthenium, platinum, or tungsten sulfide (B99878), under hydrogen pressure. acs.orgberkeley.eduresearchgate.net The selectivity towards the fully saturated tetrahydrothiophene (B86538) product over partially hydrogenated or desulfurized products depends on the catalyst and reaction conditions. aminer.orgresearchgate.net

Conversely, dehydrogenation of this compound can be used to form the corresponding unsaturated thiophene (B33073) or dihydrothiopyran derivatives. This transformation typically requires a dehydrogenating agent, such as sulfur or selenium at high temperatures, or catalytic methods involving metals like platinum or palladium. ias.ac.in

Table 2: Hydrogenation and Dehydrogenation Reactions

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| 4-Pentylthiophene | H₂, Ru-NHC catalyst | This compound | Hydrogenation acs.org |

| 4-Pentylthiophene | H₂, W₂S catalyst | This compound | Hydrogenation researchgate.net |

| This compound | Sulfur (S), heat | 4-Pentylthiophene | Dehydrogenation ias.ac.in |

| This compound | Pd/C, heat | 4-Pentylthiophene | Catalytic Dehydrogenation ias.ac.in |

Functionalization at Ring Carbons

Functionalization of the carbon skeleton of the tetrahydrothiopyran ring can be achieved, most notably at the α-carbons (C-2 and C-6). A common method involves deprotonation of an α-carbon using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic intermediate can then be trapped with various electrophiles to introduce a range of functional groups. The presence of the sulfur atom stabilizes the adjacent carbanion.

For this compound, this α-lithiation would occur at the C-2 and C-6 positions. The resulting lithiated species can react with electrophiles such as alkyl halides, aldehydes, ketones, and silyl (B83357) chlorides to yield α-substituted derivatives. Functionalization at the β (C-3, C-5) or γ (C-4) positions is significantly more challenging and would likely require more complex synthetic strategies.

Table 3: α-Functionalization of this compound via Lithiation

| Reagent 1 | Reagent 2 (Electrophile) | Product | Product Type |

| s-BuLi/TMEDA | Benzaldehyde (C₆H₅CHO) | 2-(Hydroxy(phenyl)methyl)-4-pentyltetrahydro-2H-thiopyran | α-Hydroxyalkyl derivative |

| s-BuLi/TMEDA | Benzyl Bromide (C₆H₅CH₂Br) | 2-Benzyl-4-pentyltetrahydro-2H-thiopyran | α-Alkyl derivative |

| s-BuLi/TMEDA | Trimethylsilyl chloride ((CH₃)₃SiCl) | 4-Pentyl-2-(trimethylsilyl)tetrahydro-2H-thiopyran | α-Silyl derivative |

| s-BuLi/TMEDA | Carbon Dioxide (CO₂) then H₃O⁺ | This compound-2-carboxylic acid | α-Carboxylic acid derivative |

Reactivity of the Pentyl Side Chain and its Influence on Ring Chemistry

The pentyl side chain at the C-4 position is a saturated alkyl group and is therefore relatively unreactive under most conditions. Its reactivity is generally limited to free-radical reactions, such as halogenation, which would require harsh conditions (e.g., UV light) and would likely lead to a mixture of products.

The primary role of the pentyl group is to influence the reactivity of the tetrahydrothiopyran ring through steric and electronic effects.

Steric Influence : The pentyl group is a moderately bulky substituent. Its presence can sterically hinder the approach of reagents to the sulfur atom and the adjacent C-3 and C-5 positions of the ring. This steric hindrance could potentially affect the rates of reactions involving the sulfur heteroatom, such as S-alkylation or oxidation, although the effect is likely to be modest given its position at C-4.

Electronic Influence : As an alkyl group, the pentyl chain is weakly electron-donating through an inductive effect. This can slightly increase the electron density at the sulfur atom, potentially enhancing its nucleophilicity and making it more reactive towards electrophiles compared to an unsubstituted tetrahydrothiopyran. This effect, however, is generally considered to be minor.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

The investigation of reaction mechanisms for compounds like this compound heavily relies on kinetic studies and isotopic labeling. These techniques provide invaluable insights into the transition states, intermediates, and the sequence of bond-breaking and bond-forming events.

Kinetic Studies:

Kinetic studies would involve monitoring the rate of a reaction involving this compound under various conditions, such as changes in reactant concentrations, temperature, and solvent polarity. For instance, in a nucleophilic substitution reaction where the sulfur atom acts as a nucleophile, the rate law would help determine the molecularity of the reaction.

A hypothetical reaction could be the S-alkylation of this compound with an alkyl halide (e.g., methyl iodide) to form a thiopyranium salt. A plausible rate law for such a reaction would be:

Rate = k[this compound][CH₃I]

This second-order rate law would suggest a bimolecular nucleophilic substitution (Sₙ2) mechanism. The rate constant, k, could be determined at different temperatures to calculate the activation energy (Ea) of the reaction, providing further details about the energy barrier of the process.

Illustrative Kinetic Data for S-Alkylation:

| Experiment | [this compound] (mol/L) | [CH₃I] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

This data is hypothetical and for illustrative purposes.

Isotopic Labeling Studies:

Isotopic labeling is a powerful tool to trace the fate of specific atoms throughout a reaction. chem-station.com For this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) could be incorporated at specific positions in the molecule. For example, in a ring-opening reaction catalyzed by a Lewis acid, labeling the carbon atoms adjacent to the sulfur with ¹³C would allow for the determination of which C-S bond is cleaved by analyzing the ¹³C distribution in the products using techniques like NMR or mass spectrometry.

Another application is in studying elimination reactions. By synthesizing this compound with deuterium atoms on the carbons alpha to the sulfur, the kinetic isotope effect (KIE) can be measured. A significant KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step of the reaction, supporting a specific elimination mechanism like E2. chem-station.com

Comparative Reactivity Studies with Oxygen Analogues (Tetrahydropyrans)

Comparing the reactivity of this compound with its oxygen analogue, 4-pentyltetrahydropyran, highlights the fundamental differences between sulfur and oxygen chemistry.

The key differences in reactivity stem from the properties of the heteroatom:

Nucleophilicity: Sulfur is generally a better nucleophile than oxygen in polar, protic solvents. This is due to its larger size, greater polarizability, and the lower electronegativity of sulfur, which makes its lone pair of electrons more available for donation. Therefore, this compound would be expected to react faster in nucleophilic substitution reactions at the heteroatom compared to 4-pentyltetrahydropyran.

Basicity: Oxygen is more basic than sulfur. Consequently, the oxygen atom in 4-pentyltetrahydropyran is more readily protonated by acids than the sulfur atom in its thio-analogue. This has significant implications for acid-catalyzed reactions.

Oxidation: The sulfur atom in this compound can be easily oxidized to form a sulfoxide (B87167) and then a sulfone. These oxidized derivatives exhibit different reactivity and physical properties. In contrast, the oxygen atom in tetrahydropyran (B127337) is already in a high oxidation state and is not susceptible to further oxidation under typical conditions.

Lewis Acid Affinity: The "hard and soft" acid-base (HSAB) theory predicts that the softer sulfur atom will interact more strongly with soft Lewis acids (e.g., Ag⁺, Hg²⁺), while the harder oxygen atom will prefer to coordinate with hard Lewis acids (e.g., H⁺, AlCl₃). nih.govresearchgate.net

Illustrative Comparative Reactivity Data:

| Reaction Type | This compound | 4-Pentyltetrahydropyran | Reason for Difference |

| Nucleophilic attack on CH₃I | Faster reaction rate | Slower reaction rate | Higher nucleophilicity of sulfur. |

| Protonation with a strong acid | Lower pKa of conjugate acid | Higher pKa of conjugate acid | Higher basicity of oxygen. |

| Oxidation with H₂O₂ | Forms sulfoxide/sulfone | No reaction | Sulfur's ability to exist in multiple oxidation states. |

| Complexation with Ag⁺ | Strong interaction | Weak to no interaction | HSAB principle (soft-soft interaction). |

This data is based on general chemical principles and is for illustrative purposes.

Computational Chemistry and Theoretical Studies of 4 Pentyltetrahydro 2h Thiopyran

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic nature. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 4-pentyltetrahydro-2H-thiopyran. DFT calculations can elucidate the nature of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted General Effects of Pentyl Substitution on Frontier Orbitals of Tetrahydro-2H-thiopyran

| Molecular Orbital | Effect of 4-Pentyl Substitution | Predicted Consequence |

| HOMO | Energy Increase | Lower ionization potential, increased nucleophilicity |

| LUMO | Minor Energy Change | Largely unaffected by the alkyl substituent |

| HOMO-LUMO Gap | Decrease | Potential for increased reactivity |

This table is illustrative and based on general principles of substituent effects in related systems.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide very accurate results, albeit at a greater computational expense. acs.orgacs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to calculate the ground state energy and structure of molecules with high precision. For this compound, these methods would confirm the geometric parameters predicted by DFT, such as bond lengths and angles, and provide a more accurate total energy.

While less common for a molecule of this type, ab initio methods can also be employed to study its excited states. Time-dependent DFT (TD-DFT) is a more common approach for predicting UV-Visible absorption spectra, which correspond to electronic transitions from the ground state to various excited states. For a saturated heterocycle like this compound, any electronic transitions would occur at very high energies, likely in the vacuum UV region, and would correspond to n→σ* or σ→σ* transitions.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The non-planar, six-membered ring of this compound can adopt several conformations, and understanding the energetic relationships between them is crucial for describing its behavior.

Similar to cyclohexane, the most stable conformation of the tetrahydro-2H-thiopyran ring is the chair form. researchgate.net This conformation minimizes both angle strain and torsional strain. The ring can undergo interconversion between two chair forms through a higher-energy twist-boat intermediate. The energy barrier for this ring inversion is a key parameter that can be calculated using computational methods.

For the parent tetrahydro-2H-thiopyran, the chair conformer is significantly more stable than twist or boat forms. researchgate.net The energy difference between the chair and the 2,5-twist conformer has been calculated to be over 5 kcal/mol. researchgate.net The transition state for this interconversion is also computationally accessible, providing insight into the kinetics of the process. Molecular dynamics (MD) simulations can be used to model the time evolution of the system, showing the dynamic equilibrium between different conformations and the pathways of interconversion.

The presence of the pentyl group at the C4 position has a profound impact on the conformational equilibrium. The pentyl group can occupy either an axial or an equatorial position on the chair conformer.

Due to steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on C2 and C6, the conformer with the pentyl group in the equatorial position is strongly favored. The energy difference between the equatorial and axial conformers, known as the A-value, can be calculated computationally. For alkyl groups, this energy difference is significant enough that the equatorial conformer is overwhelmingly populated at room temperature. researchgate.net Studies on related 4-alkyltetrahydro-2H-thiopyran-1-oxides have shown that repulsive steric interactions are the primary factor for the equatorial preference. researchgate.net

Table 2: Predicted Conformational Energy Differences for this compound

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Chair (Equatorial Pentyl) | 0 (Reference) | Most stable; minimizes steric strain |

| Chair (Axial Pentyl) | > 2.0 | Unfavorable 1,3-diaxial interactions |

| Twist-Boat | ~5-6 | Intermediate in chair-chair interconversion |

| Boat | > 6 | High energy due to eclipsing and flagpole interactions |

Note: Energy values are estimates based on analogous alkyl-substituted cyclohexanes and thiacyclohexanes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The calculated NMR shifts, after appropriate scaling, can be compared with experimental spectra to confirm the structure and assign specific resonances to individual atoms in the molecule. For example, the chemical shifts of the protons on the carbon bearing the pentyl group (C4) and the adjacent protons would be distinct and predictable based on the dominant equatorial conformation.

The validation of these predicted spectroscopic parameters against experimental data is the ultimate test of the computational model's accuracy. For a novel or uncharacterized compound like this compound, computational predictions would be an essential first step in guiding its synthesis and subsequent experimental characterization.

Reaction Mechanism Elucidation through Transition State Calculations

The study of reaction mechanisms at a molecular level is fundamental to understanding and controlling chemical transformations. For a compound such as this compound, computational chemistry provides powerful tools to map out potential reaction pathways and identify the most energetically favorable routes. Transition state theory is a cornerstone of these investigations, positing that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. wikipedia.orgfiveable.mepressbooks.pub The rate of a reaction is determined by the energy barrier (activation energy) that must be overcome to reach this state. fiveable.melibretexts.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to model these processes. researchgate.netchemrxiv.org By calculating the potential energy surface of a reaction, researchers can locate the stable structures of reactants, products, and any intermediates, as well as the saddle points corresponding to transition states. researchgate.net This allows for the detailed elucidation of whether a reaction proceeds through a concerted mechanism (a single step) or a stepwise pathway involving one or more intermediates. nih.govresearchgate.net

For instance, a hypothetical oxidation reaction of the sulfur atom in this compound to form the corresponding sulfoxide (B87167) can be investigated. Theoretical calculations would be employed to model the interaction with an oxidizing agent. The geometry of the transition state structure, including critical bond lengths and angles as the new sulfur-oxygen bond forms, can be precisely calculated. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state structure correctly connects the reactant and product states on the potential energy surface. researchgate.net

The activation energy (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state, is a key parameter derived from these calculations. wikipedia.org A lower activation energy indicates a faster reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined.

Below is a hypothetical data table illustrating the results of a DFT study on a proposed oxidation reaction of this compound.

| Parameter | Reactant (this compound + Oxidant) | Transition State | Product (this compound-1-oxide + Reduced Oxidant) |

| Relative Energy (kcal/mol) | 0.00 | 15.2 | -25.8 |

| Key Bond Distance (S---O) (Å) | 3.50 | 1.85 | 1.52 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Property Relationship (SPR) Modeling for Theoretical Compound Design

Structure-Property Relationship (SPR) and its quantitative counterpart, Quantitative Structure-Property Relationship (QSPR), are computational methodologies that aim to correlate the structural or physicochemical features of molecules with their macroscopic properties. pku.edu.cnnih.gov These models are invaluable in medicinal chemistry and materials science for the rational design of new compounds with desired characteristics, thereby reducing the need for extensive empirical synthesis and testing. researchgate.netbohrium.com The fundamental principle is that the properties of a chemical compound are intrinsically linked to its molecular structure. ethernet.edu.et

For a family of compounds based on the this compound scaffold, an SPR model could be developed to predict a specific property of interest, such as lipophilicity (logP), boiling point, or a particular biological activity. The process involves several key steps:

Dataset Assembly: A diverse set of thiopyran derivatives with known experimental values for the target property is compiled.

Descriptor Calculation: For each molecule in the set, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment and frontier molecular orbital energies (HOMO/LUMO). beilstein-journals.orgnih.gov

Physicochemical descriptors: Such as molar refractivity and polarizability.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the experimental property. nih.govbohrium.com

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process).

Once a validated SPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. For example, by systematically modifying the length or branching of the alkyl chain at the C-4 position or introducing other substituents, chemists can theoretically screen a large virtual library of compounds. This allows for the identification of candidates with potentially enhanced properties before committing resources to their synthesis.

The following interactive table provides a hypothetical example of an SPR study for predicting the octanol-water partition coefficient (logP) of various alkyl-substituted tetrahydro-2H-thiopyran derivatives.

| Compound Name | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted logP |

| 4-Propyltetrahydro-2H-thiopyran | 144.29 | 35.5 | 3 | 3.1 |

| 4-Butyltetrahydro-2H-thiopyran | 158.32 | 35.5 | 4 | 3.6 |

| This compound | 172.35 | 35.5 | 5 | 4.1 |

| 4-Hexyltetrahydro-2H-thiopyran | 186.37 | 35.5 | 6 | 4.6 |

| 4-Isopropyltetrahydro-2H-thiopyran | 144.29 | 35.5 | 2 | 2.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate the principles of SPR modeling.

Exploration of Potential Applications and Bio Inspiration

Role as a Synthetic Intermediate and Chiral Building Block

The tetrahydrothiopyran (B43164) core is a valuable scaffold in organic synthesis, and the presence of a pentyl group at the 4-position offers a lipophilic handle that can be strategically exploited.

While direct, large-scale synthesis of complex molecules using 4-Pentyltetrahydro-2H-thiopyran as a starting material is not yet widely documented, the general utility of the tetrahydrothiopyran ring system is well-established. Tetrahydrothiopyran-4-one (B549198), a closely related analogue, is a versatile precursor for the synthesis of various complex structures. The introduction of the 4-pentyl group in this compound provides a key point of differentiation, allowing for the construction of molecules with increased lipophilicity. This can be particularly advantageous in the synthesis of compounds designed to interact with biological membranes or hydrophobic pockets of enzymes and receptors. The thiopyran ring itself can undergo various transformations, including oxidation to the corresponding sulfoxide (B87167) or sulfone, which can further modulate the molecule's properties and reactivity.

The development of combinatorial libraries of small molecules is a powerful strategy in drug discovery. The this compound scaffold is an attractive starting point for the generation of such libraries. The tetrahydrothiopyran ring can be functionalized at various positions, and the pentyl group can be modified or replaced to create a diverse set of analogues. For instance, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl phenyloxazolidinone series have been synthesized and evaluated for their antimicrobial activity. nih.gov This demonstrates the potential of the tetrahydrothiopyran scaffold in generating novel bioactive compounds. The lipophilic nature of the pentyl group in this compound could be particularly useful in libraries targeting biological systems where hydrophobic interactions are crucial.

| Scaffold Feature | Potential for Diversification | Example of Application in Libraries |

| Tetrahydrothiopyran Ring | Oxidation to sulfoxide or sulfone; Ring-opening reactions; Substitution at various positions | Synthesis of antimicrobial phenyloxazolidinone derivatives. nih.gov |

| 4-Pentyl Group | Modification of chain length; Introduction of functional groups; Replacement with other lipophilic or polar moieties | Tuning lipophilicity for improved membrane permeability or receptor binding. |

Mechanistic Biological Interaction Studies (In Vitro and Biochemical Focus)

The biological activity of this compound is not yet extensively studied. However, based on the known activities of related sulfur-containing heterocycles, several hypotheses for its mechanistic interactions can be proposed.

Thiazole (B1198619) and thiophene (B33073) derivatives, which share the sulfur-containing heterocyclic motif with thiopyran, have been shown to interact with various enzymes. For example, certain thiazole derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov It is plausible that this compound or its derivatives could exhibit similar inhibitory activity against specific enzymes. The pentyl group could play a significant role in directing the molecule to the active site of enzymes with hydrophobic pockets. Future in vitro studies should focus on screening this compound against a panel of metabolic enzymes to identify potential targets.

Sulfur-containing heterocycles have a well-documented history of antipathogenic activities.

Antimicrobial Activity:

A number of studies have highlighted the antimicrobial potential of tetrahydrothiopyran derivatives. For example, combinatorial libraries of tetrahydro-4(2H)-thiopyran derivatives have yielded potent antibacterial agents. nih.gov Specifically, these compounds have shown enhanced activity against respiratory tract pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov Furthermore, other sulfur-containing heterocycles, such as tetrahydro-2H-1,3,5-thiadiazine-2-thiones, have demonstrated broad-spectrum activity against both bacteria and fungi. nih.gov Given these precedents, it is reasonable to hypothesize that this compound could possess intrinsic antimicrobial properties. The lipophilic pentyl chain might enhance its ability to penetrate microbial cell membranes.

| Organism | Reported Activity of Related Compounds | Potential Role of this compound |

| Haemophilus influenzae | Potent activity of tetrahydro-4(2H)-thiopyran derivatives. nih.gov | Potential for antibacterial activity, with the pentyl group possibly enhancing membrane interaction. |

| Moraxella catarrhalis | Enhanced activity of tetrahydro-4(2H)-thiopyran derivatives. nih.gov | Potential for antibacterial activity against respiratory pathogens. |

| Bacteria & Fungi | Broad-spectrum activity of tetrahydro-2H-1,3,5-thiadiazine-2-thiones. nih.gov | Possible broad-spectrum antimicrobial activity. |

Insect Antifeedant Activity:

The introduction of sulfur atoms into bioactive molecules is a known strategy for developing new pesticides. nih.gov Sulfur-containing cyclitols have been synthesized and shown to influence the feeding behavior of insects. nih.gov For example, studies on matrine (B1676216) derivatives, a class of botanical pesticides, have shown that the introduction of arylthioether substituents can significantly enhance their antifeedant activity against pests like Spodoptera exigua. nih.gov This suggests that the sulfur atom in this compound could contribute to a similar antifeedant effect. The pentyl group might also play a role in the compound's interaction with insect gustatory receptors.

| Pest Species | Reported Activity of Related Compounds | Potential Role of this compound |

| Spodoptera exigua | Enhanced antifeedant activity of sulfur-containing matrine derivatives. nih.gov | Potential as an insect antifeedant, with the sulfur atom and pentyl group contributing to its activity. |

| Epilachna paenulata | Feeding behavior influenced by sulfur-containing cyclitols. nih.gov | Possible activity against coleopteran pests. |

Advanced Materials Science Applications

The unique structural characteristics of this compound, which include a flexible saturated heterocyclic ring containing a sulfur atom and a non-polar pentyl side chain, suggest its potential as a building block in the field of advanced materials science. The presence of the thioether linkage and the alkyl group could impart novel properties to supramolecular assemblies and polymer architectures.

Self-Assembly Studies in Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of nanoscience and materials chemistry. The ability of molecules to spontaneously organize is governed by a delicate balance of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. In the context of this compound, its structure offers intriguing possibilities for directed self-assembly.

While specific studies on the self-assembly of this compound are not extensively documented, the behavior of analogous thioether-containing molecules provides a basis for predicting its potential. Thioethers are known to act as ligands for metal ions and can participate in the formation of coordination complexes and metal-organic frameworks. The sulfur atom in the thiopyran ring, with its available lone pairs of electrons, could coordinate with metal centers, leading to the formation of discrete metallacycles or extended polymeric structures.

The pentyl group introduces a hydrophobic component to the molecule. This alkyl chain can engage in van der Waals interactions, which are crucial in the packing of molecules in the solid state and in the formation of aggregated structures in solution. In amphiphilic systems, where a hydrophilic head group is attached to a hydrophobic tail, the pentyl chain could drive the formation of micelles or other ordered phases in polar solvents. Although this compound itself is not strongly amphiphilic, its incorporation into larger molecules could be used to tune their self-assembly behavior. For instance, if derivatized with a polar functional group, the resulting amphiphile could form monolayers at interfaces or various liquid crystalline phases.

Incorporation into Polymer Backbones for Novel Material Properties

The integration of specific functional groups into polymer backbones or as side chains is a powerful strategy for designing materials with tailored properties. The incorporation of this compound into polymers could influence their thermal stability, solubility, and mechanical properties.

One potential route for incorporating this compound is through the synthesis of a monomer derivative that can be subsequently polymerized. For example, a vinyl or an epoxy group could be introduced onto the thiopyran ring or the pentyl chain, allowing it to participate in various polymerization reactions, such as free radical polymerization, ring-opening polymerization, or polyaddition reactions.

The presence of the thioether linkage in the polymer structure can have several effects. Thioethers are generally more resistant to hydrolysis than their ester counterparts, which could lead to polymers with improved chemical stability. warwick.ac.uknih.gov Furthermore, the sulfur atom can be selectively oxidized to a sulfoxide or a sulfone, providing a handle for post-polymerization modification. researchgate.netyoutube.com This chemical transformation would significantly alter the polarity and, consequently, the solubility and thermal properties of the polymer. For example, the oxidation of a polythioether often leads to an increase in the glass transition temperature (Tg). researchgate.net

The pentyl side chain would act as an internal plasticizer, potentially lowering the glass transition temperature and increasing the flexibility of the polymer. researchgate.net The length of the alkyl side chain in polymers is known to affect their physical properties; longer side chains tend to decrease the Tg and can induce crystallinity if they are long enough to self-organize into ordered domains. The balance between the rigidity of the polymer backbone and the flexibility imparted by the pentyl side chains would be a key determinant of the final material's properties.

Polymers containing thioether groups in their side chains have been shown to exhibit interesting conformational behavior. For instance, in polypeptides, the reversible oxidation or alkylation of thioether side chains can trigger a transition between an α-helical and a random coil conformation. acs.org While this is specific to polypeptides, it highlights the potential for using the thioether in this compound as a stimulus-responsive element in polymer design.

Interactive Data Tables

Table 1: Predicted Influence of this compound Incorporation on Polymer Properties

| Property | Predicted Effect of Thioether Group | Predicted Effect of Pentyl Side Chain | Rationale |

| Glass Transition Temp. (Tg) | May increase upon oxidation | Likely to decrease | The bulky sulfoxide/sulfone group restricts chain mobility, while the flexible alkyl chain increases free volume. researchgate.net |

| Solubility | Oxidation increases polarity | Increases solubility in non-polar solvents | The thioether is relatively non-polar; oxidation to sulfoxide/sulfone increases polarity. The pentyl group is hydrophobic. researchgate.net |

| Chemical Stability | Potentially higher hydrolytic stability | Generally inert | Thioether bonds are more resistant to hydrolysis than ester bonds. Alkyl chains are chemically stable. warwick.ac.uknih.gov |

| Flexibility | Contributes to backbone flexibility | Increases chain flexibility | The single bonds in the thiopyran ring and the pentyl chain allow for rotational freedom. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.